molecular formula C24H27NO4S B166178 KT-90 CAS No. 129200-07-3

KT-90

Cat. No.: B166178
CAS No.: 129200-07-3
M. Wt: 425.5 g/mol
InChI Key: CGBBASLLYGTYNG-KEESSRIGSA-N
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Description

KT-90 is a complex organic compound belonging to the morphinan class of chemicals. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetylthio, cyclopropylmethyl, and epoxymorphinan. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KT-90 typically involves multiple steps, starting from simpler precursor molecules. The process often includes:

    Formation of the Morphinan Core: This step involves the construction of the morphinan skeleton through a series of cyclization reactions.

    Introduction of Functional Groups: The acetylthio and cyclopropylmethyl groups are introduced through nucleophilic substitution reactions.

    Epoxidation: The formation of the epoxide ring is achieved through an oxidation reaction, often using peracids as oxidizing agents.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the acetylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the epoxide ring, converting it into a diol.

Common Reagents and Conditions

    Oxidizing Agents: Peracids, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the acetylthio group.

    Diols: From reduction of the epoxide ring.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, the compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding affinities and specificities of different biological targets.

Medicine

Medically, KT-90 is investigated for its potential analgesic and anti-inflammatory properties. It is also explored for its role in modulating neurotransmitter systems, making it a candidate for the treatment of neurological disorders.

Industry

In the industrial sector, the compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. By binding to these receptors, it modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects. The pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel conductance.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known analgesic with a similar morphinan core but lacking the acetylthio and cyclopropylmethyl groups.

    Codeine: Another morphinan derivative with analgesic properties, differing in the functional groups attached to the core structure.

    Oxycodone: A semi-synthetic opioid with structural similarities but different substituents.

Uniqueness

The uniqueness of KT-90 lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylthio group, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

129200-07-3

Molecular Formula

C24H27NO4S

Molecular Weight

425.5 g/mol

IUPAC Name

[(4R,4aR,7R,7aR,12bS)-7-acetylsulfanyl-3-(cyclopropylmethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate

InChI

InChI=1S/C24H27NO4S/c1-13(26)28-19-7-5-16-11-18-17-6-8-20(30-14(2)27)23-24(17,21(16)22(19)29-23)9-10-25(18)12-15-3-4-15/h5-8,15,17-18,20,23H,3-4,9-12H2,1-2H3/t17-,18+,20+,23-,24-/m0/s1

InChI Key

CGBBASLLYGTYNG-KEESSRIGSA-N

Isomeric SMILES

CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC6CC6)[C@@H](O2)[C@@H](C=C5)SC(=O)C)C=C1

SMILES

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1

Canonical SMILES

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1

Synonyms

KT 90
KT-90

Origin of Product

United States

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